molecular formula C20H22N2O3S4 B2601232 (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007243-46-0

(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Katalognummer: B2601232
CAS-Nummer: 1007243-46-0
Molekulargewicht: 466.65
InChI-Schlüssel: DHWXAUXMEQWHDY-QZQOTICOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide” is a benzothiazole-derived acetamide featuring a unique substitution pattern. Its structure includes:

  • A benzo[d]thiazole core substituted with a methylsulfonyl (-SO₂CH₃) group at position 4.
  • A 2-(methylthio)ethyl group attached to the nitrogen at position 3 of the benzothiazole ring.
  • An (E)-configured acetamide side chain with a benzylthio (-SCH₂C₆H₅) substituent.

This compound’s design leverages the benzothiazole scaffold, known for its bioactivity in anticancer, antimicrobial, and enzyme-inhibitory applications .

Eigenschaften

IUPAC Name

2-benzylsulfanyl-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S4/c1-26-11-10-22-17-9-8-16(29(2,24)25)12-18(17)28-20(22)21-19(23)14-27-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWXAUXMEQWHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O3_{3}S4_{4}
  • Molecular Weight : 466.7 g/mol
  • CAS Number : 1007243-46-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including thioether formation and condensation reactions with benzothiazole derivatives. The detailed synthetic pathway can be referenced from related studies on similar thiazole compounds .

Antimicrobial Activity

Numerous studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests have demonstrated that these compounds possess minimum inhibitory concentrations (MICs) as low as 50 μg/mL against multiple pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through cytotoxicity assays against several tumor cell lines. Notably, derivatives of benzothiazole have shown selective cytotoxicity towards tumorigenic cells while sparing normal cells. For example, a related study reported EC50_{50} values for similar compounds ranging from 28 ng/mL to 290 ng/mL against various cancer cell lines . This suggests that this compound may also exhibit comparable effects.

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with specific biological targets. These compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance mechanisms. For instance, structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole ring can significantly enhance inhibitory potency against targets such as amyloid beta-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialMIC values of 50 μg/mL against tested pathogens
AnticancerEC50_{50} values ranging from 28 to 290 ng/mL against tumor cell lines
Enzyme InhibitionPotent inhibition of Aβ-ABAD interaction with IC50_{50} values around 6 μM

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features:

  • A benzothiazole ring , which is known for its biological activity.
  • A methylsulfonyl group , enhancing solubility and reactivity.
  • A benzylthio group , which may contribute to its interaction with biological targets.

Synthetic Routes

The synthesis of (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves several key steps:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol.
  • Introduction of Functional Groups : The methylsulfonyl and benzylthio groups can be introduced via sulfonation and thiolation reactions, respectively.
  • Final Coupling Reaction : The final product is obtained by coupling the benzothiazole derivative with acetamide under suitable conditions, often using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

Industrial Production Considerations

In an industrial setting, optimizing these synthetic routes for yield and purity is crucial. Techniques such as high-performance liquid chromatography (HPLC) can be employed for purification.

Pharmacological Applications

Research indicates that compounds containing benzothiazole moieties exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various pathogenic bacteria and fungi .
  • Anticancer Potential : The structural components of this compound suggest it may inhibit tumor cell proliferation. Preliminary studies have indicated that related benzothiazole derivatives exhibit cytotoxicity against several cancer cell lines .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study published in PMC evaluated various benzothiazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .

Anticancer Activity Assessment

Research conducted on related compounds demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain derivatives showed IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer activity .

Analyse Chemischer Reaktionen

Benzothiazole Core Formation

The benzothiazole ring is typically synthesized via cyclization reactions of thiosemicarbazides or hydrazine derivatives with electrophilic carbonyl compounds. For example:

  • Thiosemicarbazide Cyclization : Reaction of thiosemicarbazides with aldehydes or ketones under basic conditions forms benzothiazole derivatives .

  • Hydrazine Derivatives : Alkaline cyclization of acylthiocarbohydrazides or hydrazide oxadiazole-2-thiones can yield benzothiazole analogs .

Ylidene Formation

The 2(3H)-ylidene moiety suggests a tautomerization or enamine-like rearrangement , potentially involving keto-enol tautomerism or conjugation in the benzothiazole ring.

Cyclization Reactions

Reaction Type Reagents/Conditions Key Steps
Thiosemicarbazide CyclizationBasic media (e.g., NaOH), refluxNucleophilic attack of thiosemicarbazide on carbonyl, followed by cyclization
Hydrazine Derivative CyclizationAlkaline conditions, heatFormation of oxadiazole intermediates, then ring closure to benzothiazole

Amidation

Reaction Type Reagents/Conditions Key Steps
Acetamide FormationEDC/HOBt, DMF, rtActivation of carboxylic acid, coupling with amine

Oxidation

Reaction Type Reagents/Conditions Key Steps
Methylthio → MethylsulfonylH₂O₂, DMSO, or other oxidizing agentsOxidation of -SMe to -SO₂Me under acidic or neutral conditions

Ylidene Formation

Reaction Type Reagents/Conditions Key Steps
TautomerizationAcidic/basic conditions, heatKeto-enol tautomerization or conjugation-driven rearrangement

Antimicrobial Activity

Compounds with benzothiazole scaffolds often exhibit antimicrobial properties. The methylsulfonyl and thio groups may enhance interactions with bacterial targets . For example:

  • Compound 76a (from search results) showed good antibacterial activity against pathogens, comparable to chloramphenicol .

  • Thiosemicarbazide derivatives demonstrated efficacy against gram-positive and gram-negative bacteria .

Anticancer Potential

Benzothiazole derivatives are known for anticancer activity. The acetamide group may increase cell permeability, while the ylidene moiety could influence binding to DNA or enzymes .

  • Compound 69c (from search results) exhibited potent cytotoxic activity against MCF-7 breast cancer cells .

Functional Group Interactions

  • Thiol Groups : The benzylthio and methylthio groups are nucleophilic and may participate in disulfide formation or metal coordination.

  • Amide Linkage : The acetamide group is stable under physiological conditions but hydrolyzable under acidic/basic conditions.

  • Ylidene Moiety : The conjugated system may undergo redox reactions or act as a leaving group in nucleophilic substitution.

Biological Activity

Compound Target Activity Reference
Benzothiazole derivativesBacterial pathogensComparable to chloramphenicol
TriazolethionesMCF-7 cancer cellsCytotoxicity (e.g., 69c )

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with analogous benzothiazole derivatives:

Compound Core Structure Substituents Reported Activities Reference
Target Compound Benzo[d]thiazole 6-SO₂CH₃, 3-(CH₂SCH₃)ethyl, (E)-2-(benzylthio)acetamide Hypothesized kinase inhibition, antimicrobial N/A
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazole 6-NO₂, 2-thiadiazole-acetamide VEGFR-2 inhibition, anticancer (IC₅₀: 1.8–4.3 µM)
N-(6-Thiocyanatobenzo[d]thiazol-2-yl)-2-chloroacetamide Benzo[d]thiazole 6-SCN, 2-chloroacetamide Cytotoxic (CC₅₀ <10 µM)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzo[d]thiazole 6-CF₃, 2-(trimethoxyphenyl)acetamide Anticancer (patent-reported)
2-(6-Nitrobenzo[d]thiazol-2-ylthio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (7i) Benzo[d]thiazole 6-NO₂, 2-thio-thiazolidinone-acetamide Antidiabetic (α-glucosidase inhibition: 72%)

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 6-methylsulfonyl group shares functional similarity with 6-nitro (in 6d) and 6-trifluoromethyl (in EP 3 348 550A1 derivatives) groups. These EWGs enhance binding to kinases like VEGFR-2 by stabilizing charge interactions .
  • Thioether Linkages : The benzylthio group in the target compound contrasts with thiadiazole (6d) or thiocyanate (3) substituents. Thioethers generally improve metabolic stability compared to more reactive thiols .

Synthetic Routes :

  • The target compound’s synthesis likely involves Claisen-Schmidt condensation (as in ) or nucleophilic substitution of a benzothiazole precursor with a thiolated acetamide .
  • In contrast, derivatives like 6d require multi-step coupling of thiadiazole-thiol intermediates to the benzothiazole core .

Biological Performance: Anticancer Potential: While 6d shows potent VEGFR-2 inhibition (IC₅₀: 1.8 µM), the target compound’s methylsulfonyl group may confer broader kinase selectivity due to its bulkier, more polar nature . Antimicrobial Activity: Analogues with thiocyanate groups (e.g., ) exhibit cytotoxicity but lack the target compound’s hypothesized balance between potency and safety .

Contradictions and Gaps

  • The antidiabetic activity of 7i () suggests benzothiazole-acetamides can target metabolic enzymes, but the target compound’s pharmacological scope remains unexplored .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide?

Methodological Answer: The compound’s synthesis can be optimized using carbodiimide-based coupling agents (e.g., EDC/HCl) to activate the carboxyl group of intermediates, followed by nucleophilic attack by the amine moiety of the benzothiazole derivative. Reaction conditions (e.g., dichloromethane solvent, triethylamine as a base, and low temperatures) are critical to minimize side reactions . For thioether bond formation, refluxing in acetone with anhydrous K₂CO₃ as a base ensures efficient coupling of benzylthiol groups . Purification via recrystallization (e.g., methanol/acetone mixtures) yields high-purity crystals suitable for structural validation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly distinguishing between E/Z isomers via chemical shifts of imine protons and thioether linkages .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., E-configuration of the benzothiazol-2(3H)-ylidene moiety) and confirm intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the crystal lattice) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns, especially for sulfonyl and thioether groups .

Q. How can reaction yields be improved during multi-step synthesis?

Methodological Answer: Implement Design of Experiments (DoE) to optimize variables such as solvent polarity, temperature, and stoichiometry. For example, flow chemistry systems (e.g., continuous-flow reactors) enhance mixing efficiency and reduce side-product formation in oxidation or sulfonation steps . Statistical modeling (e.g., response surface methodology) identifies critical parameters, such as the optimal molar ratio of benzylthiol to benzothiazole precursors .

Advanced Research Questions

Q. How can discrepancies between computational bioactivity predictions and experimental results be resolved?

Methodological Answer:

  • Molecular Dynamics Simulations : Refine docking poses (e.g., VEGFR-2 binding pockets) by incorporating solvation effects and flexible side-chain residues to improve agreement with in vitro IC₅₀ values .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences caused by substituent variations (e.g., methylsulfonyl vs. methylthio groups) .
  • Experimental Validation : Use kinase inhibition assays (e.g., ELISA-based VEGFR-2 assays) to cross-verify computational predictions under standardized conditions .

Q. What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., methylsulfonyl) to reduce oxidative metabolism at sulfur atoms. Replace labile thioether bonds with bioisosteres (e.g., sulfonyl or carbonyl groups) .
  • In Vitro ADMET Profiling : Use hepatic microsome assays to identify metabolic hotspots. For example, CYP3A4-mediated oxidation of the benzothiazole ring can be inhibited by fluorine substitution at strategic positions .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform transcriptomic analysis (e.g., RNA-seq) to identify cell-line-specific pathways (e.g., apoptosis vs. necrosis) influenced by the compound’s thioacetamide moiety .
  • Dose-Response Studies : Use Hill slope analysis to differentiate between on-target effects (steep slopes) and off-target toxicity (shallow slopes) .
  • Redox Activity Assays : Measure intracellular glutathione depletion to assess thiol-mediated cytotoxicity, which may vary with cell type .

Data Analysis and Interpretation

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

Methodological Answer:

  • Electron Density Maps : Analyze residual density around the benzothiazol-2(3H)-ylidene group to confirm the E-configuration and rule out keto-enol tautomerism .
  • Hydrogen Bonding Networks : Compare intermolecular interactions (e.g., N–H⋯N vs. O–H⋯O) to identify dominant tautomers in the solid state .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR)?

Methodological Answer:

  • Multivariate Analysis : Apply Partial Least Squares (PLS) regression to correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity data .
  • Cluster Analysis : Group derivatives based on functional groups (e.g., sulfonyl vs. thioether) to identify key pharmacophores .

Experimental Design Tables

(Referenced from Evidence)

Parameter Optimized Condition Impact on Yield/Purity Source
Coupling AgentEDC/HCl + TriethylamineYield: 85–90%; Purity >95%
Solvent for Thioether FormationAnhydrous AcetoneReaction Efficiency: 92%
Crystallization SolventMethanol/Acetone (1:1)Crystal Purity: 99% (X-ray)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.